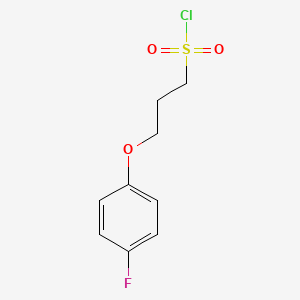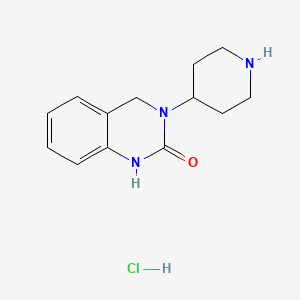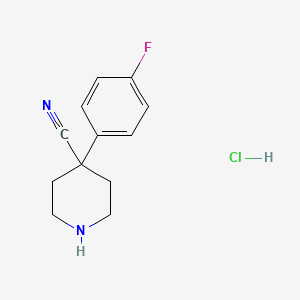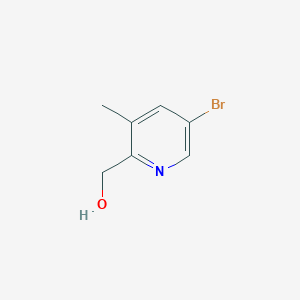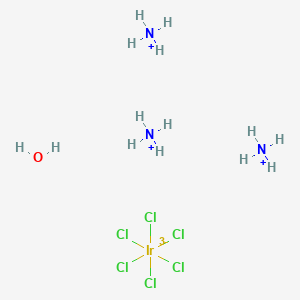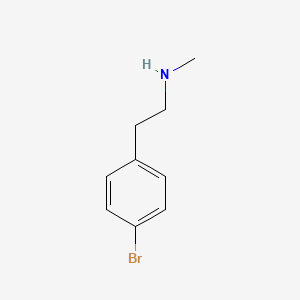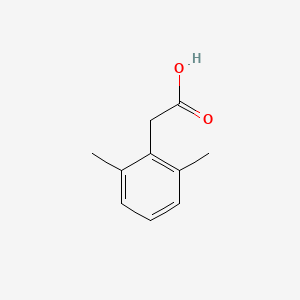
2-(2,6-Dimethylphenyl)acetic acid
Overview
Description
2-(2,6-Dimethylphenyl)acetic acid, also known as 2,6-dimethylphenylacetic acid, is an organic compound with the chemical formula C9H10O2. It is a white, crystalline solid with a faint odor and a melting point of 149-151°C. This compound has a wide range of applications in the field of scientific research, due to its ability to act as an inhibitor of enzymes and other proteins. It is also used in the synthesis of various drugs and other chemicals.
Scientific Research Applications
Chemistry and Synthesis
The interaction of 2,6-dimethylphenol and tropylium salts in acetic acid solution is a notable chemical process. This reaction yields cycloheptatriene and (4-hydroxy-3,5-dimethylphenyl)tropylium salts, with the yield of the latter depending on the anion present. This interaction is crucial in the synthesis of complex organic compounds and has implications in material science and pharmaceuticals (Helden, Borg, & Bickel, 2010). Furthermore, the synthesis of 1,3,5-triaryl-2-pyrazolines, which involves the use of 2-(2,6-Dimethylphenyl)acetic acid, highlights its role in producing compounds with fluorescence properties. These properties are essential for developing materials with specific optical characteristics, useful in various technological applications (Hasan, Abbas, & Akhtar, 2011).
Environmental Chemistry
The study of 2,6-dimethylaniline's chemical oxidation by electrochemically generated Fenton's reagent underlines the importance of this compound in environmental chemistry. It plays a crucial role in understanding the degradation of pollutants and the formation of various intermediates in environmental processes. This research is pivotal for environmental monitoring and remediation strategies (Masomboon, Ratanatamskul, & Lu, 2010).
Drug Development and Pharmaceutical Analysis
The compound's role in the improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), an anticancer agent, showcases its importance in drug development and pharmaceutical analysis. This synthesis route offers a more efficient way to produce DMXAA, which is crucial for cancer treatment (Atwell, Yang, & Denny, 2002).
Mechanism of Action
Target of Action
2-(2,6-Dimethylphenyl)acetic acid is an analog of 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA), which is a potential non-steroidal anti-inflammatory drug . The primary targets of such drugs are usually cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins that cause inflammation and pain.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2,6-Dimethylphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can affect the metabolism of other compounds, leading to potential drug-drug interactions. Additionally, this compound can bind to specific receptors, influencing cellular signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses . This modulation can lead to changes in the production of cytokines and other inflammatory mediators, impacting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . This distribution pattern influences its pharmacokinetics and pharmacodynamics, affecting its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound exerts its effects at the right place and time.
properties
IUPAC Name |
2-(2,6-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXIIGRXCODNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600484 | |
| Record name | (2,6-Dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938-50-1 | |
| Record name | (2,6-Dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dimethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,6-Dimethylphenyl)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG29AQ873K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


